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molecular formula C11H16FNO B8501382 n-(4-Fluorobenzyl)-o-isobutyl-hydroxylamine

n-(4-Fluorobenzyl)-o-isobutyl-hydroxylamine

Cat. No. B8501382
M. Wt: 197.25 g/mol
InChI Key: MKHHCBQVBDVLML-UHFFFAOYSA-N
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Patent
US06777440B2

Procedure details

Reduction of 4-fluorobenzaldehyde O-isobutyloxime with sodium cyanoborohydride as described in the preparation of compound 3-B gave the title hydroxylamine as a clear oil after chromatography (65% yield). 1HNMR 400 MHz (C6D6) δ (ppm): 0.87 (6H, d, J=6.75 Hz, CH3), 1.88 (1H, m, CH), 3.46 (2H, d, J=6.41 Hz, OCH2), 4.05 (2H, s, NCH2), 7.04 (2H, m, aromatics), 7.37 (2H, m, aromatics). Anal. calcd for C11H16FNO: C, 66.98; H, 8.17; N, 7.10. Found: C, 66.88; H, 7.97; N, 7.32.
Name
4-fluorobenzaldehyde O-isobutyloxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 3-B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][N:6]=[CH:7][C:8]1[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=1)[CH:2]([CH3:4])[CH3:3].C([BH3-])#N.[Na+]>>[F:14][C:11]1[CH:10]=[CH:9][C:8]([CH2:7][NH:6][O:5][CH2:1][CH:2]([CH3:4])[CH3:3])=[CH:13][CH:12]=1 |f:1.2|

Inputs

Step One
Name
4-fluorobenzaldehyde O-isobutyloxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)ON=CC1=CC=C(C=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
compound 3-B
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(CNOCC(C)C)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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